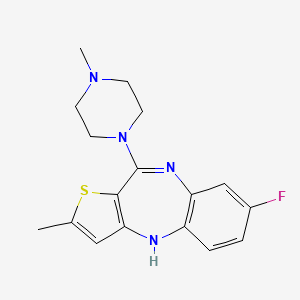

4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- is a compound belonging to the class of thienobenzodiazepines. This compound is known for its central nervous system (CNS) activity and has been studied for its potential pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- involves multiple steps. One common method includes the cyclization of appropriate intermediates to form the thienobenzodiazepine core. The reaction conditions often involve the use of strong acids or bases, and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

化学反応の分析

Reaction Conditions for Piperazine Coupling

A critical step involves reacting 4-amino-2-methyl-10H-thieno[2,3-b] benzodiazepine hydrochloride with N-methylpiperazine in high-boiling solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (80–150°C) . This nucleophilic substitution reaction forms the piperazinyl substituent at position 10.

| Reaction Component | Condition | Source |

|---|---|---|

| Solvent | DMSO, DMF, toluene | |

| Temperature | 80–150°C (optimal: 115–130°C) | |

| Reaction Time | 1–3 hours |

Purification Methods

The crude product undergoes recrystallization or chromatographic purification:

-

Recrystallization : Acetonitrile is commonly used to isolate the compound .

-

Column Chromatography : Florisil (magnesium silicate) columns are employed to remove impurities like dimerized byproducts .

| Technique | Details | Source |

|---|---|---|

| Recrystallization | Acetonitrile | |

| Column Chromatography | Florisil, followed by rotary evaporation |

Structural Analysis

The compound’s structure is defined by its thieno[3,2-b] benzodiazepine core with substitutions:

-

Position 7 : Fluoro group

-

Position 2 : Methyl group

-

Position 10 : 4-Methyl-1-piperazinyl substituent

Molecular and Structural Data

Reaction Mechanism Insights

While detailed mechanisms are not explicitly described in patents, the synthesis implies:

-

Nucleophilic Attack : The amino group in the thienobenzodiazepine core reacts with piperazine derivatives.

-

Acid Salt Formation : Post-synthesis, acid addition salts (e.g., hydrochloride, fumarate) are formed using inorganic/organic acids for stabilization .

Functional Group Reactivity

The compound exhibits typical benzodiazepine reactivity:

-

Acylation : Potential for acylation at reactive hydrogen positions.

-

Alkylation : Susceptible to alkylation under basic conditions.

Research Findings on Activity

Though not directly related to chemical reactions, pharmacological data contextualize synthesis goals:

科学的研究の応用

4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- has been extensively studied for its applications in various fields:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects on CNS disorders such as schizophrenia and anxiety.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of 4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets in the CNS. It is believed to modulate neurotransmitter activity by binding to receptors such as the gamma-aminobutyric acid (GABA) receptor, leading to its anxiolytic and antipsychotic effects .

類似化合物との比較

Similar Compounds

Olanzapine: Another thienobenzodiazepine used in the treatment of schizophrenia.

Clozapine: A related compound with similar antipsychotic properties.

Quetiapine: Shares structural similarities and is used for similar therapeutic purposes.

Uniqueness

4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its fluorine and piperazine substitutions contribute to its high affinity for CNS receptors and its potent therapeutic effects .

生物活性

The compound 4H-Thieno(3,2-b)(1,5)benzodiazepine, 7-fluoro-2-methyl-10-(4-methyl-1-piperazinyl)- is a member of the thienobenzodiazepine class, which has garnered attention for its potential biological activities, particularly in neuropharmacology. This article provides a detailed examination of its biological activity, including structural characteristics, pharmacological effects, and relevant case studies.

Predicted Collision Cross Section

The predicted collision cross sections (CCS) for various adducts of the compound are summarized in the table below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 317.12306 | 170.6 |

| [M+Na]+ | 339.10500 | 181.5 |

| [M+NH4]+ | 334.14960 | 177.8 |

| [M+K]+ | 355.07894 | 175.4 |

| [M-H]- | 315.10850 | 172.0 |

These values are essential for understanding the compound's behavior in various biological assays.

Pharmacological Effects

Research has indicated that thienobenzodiazepines exhibit significant neuroleptic activity. A study focused on 4-piperazinyl-10H-thieno[2,3-b][1,5]benzodiazepines demonstrated their ability to block conditioned avoidance responses (CAR) in rats while producing minimal catalepsy, suggesting a favorable side effect profile compared to traditional neuroleptics .

Key Findings:

- Neuroleptic Activity : Compounds similar to the target compound have shown potent neuroleptic effects while minimizing extrapyramidal side effects.

- Behavioral Studies : In animal models, specific derivatives were assessed for their effects on behavior, establishing a correlation between chemical structure and pharmacological efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of various thienobenzodiazepine derivatives for their neuropharmacological properties. The compounds were tested for their ability to inhibit CAR without inducing catalepsy, which is a significant concern with many antipsychotic medications.

Compound Comparison

In comparative studies, several derivatives demonstrated varying degrees of efficacy:

- Compounds with High Efficacy : Certain derivatives showed strong CAR inhibition at doses that did not induce catalepsy.

- Inactive Derivatives : Some compounds were found to be inactive in both CAR inhibition and catalepsy induction tests, highlighting the importance of structural modifications in enhancing biological activity .

特性

CAS番号 |

74137-73-8 |

|---|---|

分子式 |

C17H19FN4S |

分子量 |

330.4 g/mol |

IUPAC名 |

7-fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[3,2-b][1,5]benzodiazepine |

InChI |

InChI=1S/C17H19FN4S/c1-11-9-15-16(23-11)17(22-7-5-21(2)6-8-22)20-14-10-12(18)3-4-13(14)19-15/h3-4,9-10,19H,5-8H2,1-2H3 |

InChIキー |

CVXLPHKTOLDTBE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(S1)C(=NC3=C(N2)C=CC(=C3)F)N4CCN(CC4)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。